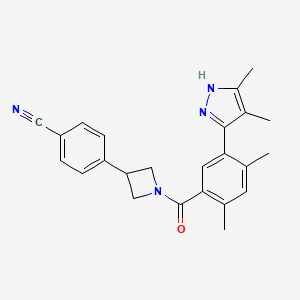
TVB-3166
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fatty acid synthase (FASN) inhibitor 1 is a compound that targets the enzyme fatty acid synthase, which is crucial for the synthesis of fatty acids. Fatty acid synthase is involved in various biological processes, including energy storage and signal transduction. Inhibiting this enzyme has significant implications in treating diseases such as cancer, non-alcoholic steatohepatitis (NASH), and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TVB-3166 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of affinity-based probes to capture native fatty acid synthase from cancer cells, followed by the design and synthesis of a FASN-specific inhibitor-based warhead . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
TVB-3166 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, TVB-3166 is used to study the synthesis and regulation of fatty acids. It helps in understanding the role of fatty acid synthase in various metabolic pathways .
Biology
In biological research, this compound is used to investigate the role of fatty acid synthase in cell growth and differentiation. It is particularly useful in studying cancer cells, where fatty acid synthase is often overexpressed .
Medicine
In medicine, this compound has shown promise in treating diseases such as cancer and NASH. It helps in reducing tumor growth and improving liver function by inhibiting fatty acid synthesis .
Industry
In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a lead compound for designing more potent and selective inhibitors .
Mechanism of Action
TVB-3166 exerts its effects by targeting the enzyme fatty acid synthase. It binds to the active site of the enzyme, preventing the synthesis of fatty acids. This inhibition leads to a reduction in the availability of fatty acids, which are essential for cell growth and proliferation. The molecular targets and pathways involved include the inhibition of de novo lipogenesis, reduction of inflammation, and prevention of fibrosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TVB-3166 include:
- TVB-2640 (Denifanstat)
- This compound
- TVB-3664
- Cerulenin
- C75
- Orlistat
Uniqueness
This compound is unique in its high selectivity and potency compared to other FASN inhibitors. It has shown superior cytotoxicity and selectivity in preclinical models, making it a promising candidate for further development .
Conclusion
This compound is a potent and selective compound that targets fatty acid synthase, offering significant potential in treating various diseases. Its unique properties and diverse applications make it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
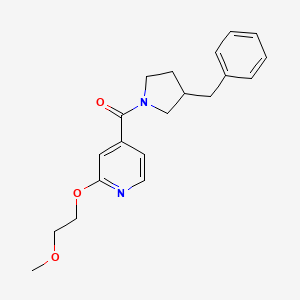
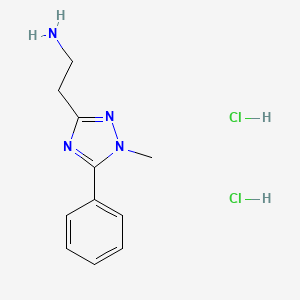
![N-(2-ethyl-6-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2771917.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2771919.png)
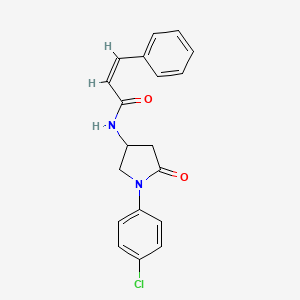
![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate](/img/structure/B2771924.png)
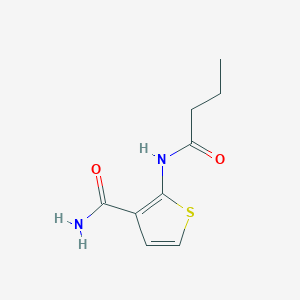
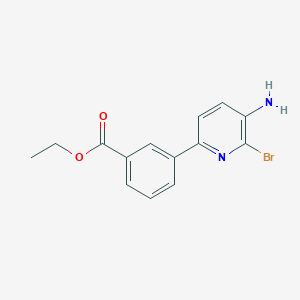
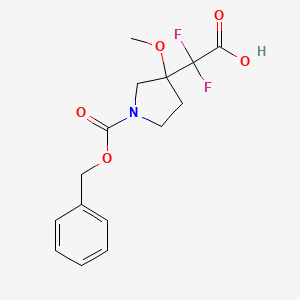
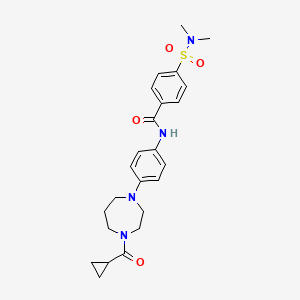
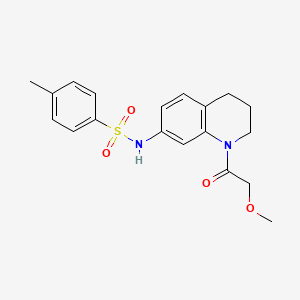
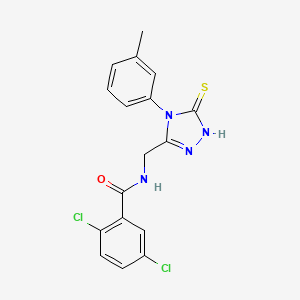
![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)
